molecular formula C20H22N4S B2580509 1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 380458-37-7

1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2580509
CAS No.: 380458-37-7
M. Wt: 350.48
InChI Key: ONQQGOXKFMBLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-Imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic organic compound designed for research applications. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two pharmaceutically important heterocyclic systems: a tetrahydroquinazoline-thione and an imidazole. The quinazoline core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The imidazole ring is a fundamental building block in biology and medicinal chemistry, found in natural products like histidine and histamine, and is known to contribute to the bioactivity of numerous pharmaceuticals . The specific placement of the thione group at the 4-position of the quinazoline ring and the imidazole-propyl chain at the N-1 position creates a unique molecular architecture. Imidazole-2-thione derivatives, in general, have been reported to exhibit various biological activities such as antimicrobial, antifungal, and antioxidant effects . This combination suggests potential for this compound to be investigated as a core structure for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in various biochemical assays. Its structure presents opportunities for further chemical modification to explore structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c25-20-17-9-4-5-10-18(17)24(13-6-12-23-14-11-21-15-23)19(22-20)16-7-2-1-3-8-16/h1-3,7-8,11,14-15H,4-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQGOXKFMBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCN3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes an imidazole ring and a tetrahydroquinazoline moiety. Its molecular formula is C16H20N4SC_{16}H_{20}N_4S, indicating the presence of sulfur in the thione functional group. The structure can be represented as follows:

Structure C16H20N4S\text{Structure }\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and quinazoline derivatives. For instance, similar compounds have shown promising anti-Candida activity against resistant strains of Candida albicans and Candida tropicalis. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those of standard antifungal agents like fluconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (µmol/mL)Inhibition Zone (mm)
Compound A0.187625
Compound B0.305320
Fluconazole>1.632510

Anti-inflammatory Properties

Research has indicated that imidazole-containing compounds can exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Analogous structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms include modulation of signaling pathways associated with cell survival and death .

The biological activity of This compound can be attributed to several factors:

  • Imidazole Ring : Known for its ability to coordinate with metal ions and influence enzyme activity.
  • Thione Group : This functional group can enhance the lipophilicity and bioavailability of the compound.
  • Tetrahydroquinazoline Moiety : Contributes to the overall stability and interaction with biological targets.

Case Studies

A notable study conducted by Shutkov et al. explored the synthesis and biological evaluation of this compound in various assays. The results indicated significant activity against specific pathogens and highlighted its potential as a lead compound for further development in antimicrobial therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. Specifically, the compound has shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research highlights that modifications to the imidazole and phenyl groups can enhance cytotoxicity against breast cancer cells .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is thought to play a crucial role in its interaction with microbial membranes, leading to disruption and cell death .

Antioxidant Activity

Research has also focused on the antioxidant potential of this compound. It has been shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases. The antioxidant activity correlates with the presence of sulfur in the thione group, which can donate electrons to neutralize free radicals .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

StudyApplicationFindings
Shutkov et al., 2024Antitumor ActivityDemonstrated significant cytotoxicity against various cancer cell lines; effective at nanomolar concentrations .
Research on Antimicrobial ActivityAntimicrobial PropertiesShowed broad-spectrum antibacterial activity; effective against both Gram-positive and Gram-negative bacteria .
Antioxidant StudiesOxidative StressExhibited high free radical scavenging ability; potential for therapeutic use in oxidative stress-related conditions .
Neuroprotective StudiesNeurological ApplicationsIndicated neuroprotective effects; potential application in neurodegenerative disease therapies .

Chemical Reactions Analysis

Reactivity of the Thione Group

The thione functionality at the 4-position of the tetrahydroquinazoline core is a nucleophilic site due to the polarizable sulfur atom.

1.1. Alkylation and Acylation

The sulfur atom undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:

  • Reaction with methyl iodide in basic conditions yields the S-methyl derivative (4-methylthioquinazoline analog) .

  • Acylation with chloroacetyl chloride produces thioester derivatives, a pathway observed in structurally related benzotriazole-imidazol-2-thiones .

1.2. Oxidation

The thione group is susceptible to oxidation:

  • Treatment with hydrogen peroxide (H₂O₂) converts it to the sulfonic acid derivative (4-sulfonylquinazoline).

  • Strong oxidizing agents like KMnO₄ may further oxidize the tetrahydroquinazoline ring, leading to aromatic quinazoline systems .

Imidazole Ring Reactivity

The imidazole moiety participates in acid-base chemistry and coordination reactions:

2.1. Protonation/Deprotonation

  • The imidazole nitrogen (N-3) is protonated under acidic conditions (pH < 6), forming a cationic species that enhances solubility in polar solvents .

  • Deprotonation at N-1 occurs in alkaline media, enabling nucleophilic attacks on electrophiles .

2.2. Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals. For instance:

  • Reaction with iridium(III) precursors forms cyclometalated complexes (e.g., [(η⁵-C₅Me₅)Ir(imidazole)]⁺), as demonstrated in related iridium-imidazole systems .

  • Copper(II) complexes exhibit enhanced stability due to chelation with both imidazole and thione groups .

Functionalization of the Tetrahydroquinazoline Core

The partially saturated quinazoline ring undergoes selective modifications:

3.1. Ring Oxidation

  • Catalytic hydrogenation with Pd/C opens the tetrahydro ring, yielding 2-phenylquinazoline-4(3H)-thione .

  • DDQ (dichlorodicyanoquinone) dehydrogenates the 5,6,7,8-positions to form a fully aromatic quinazoline system .

3.2. Electrophilic Substitution

  • Nitration at the phenyl ring (attached to C-2) occurs under mixed acid conditions (HNO₃/H₂SO₄), producing 3-nitro derivatives .

  • Sulfonation at the tetrahydroquinazoline C-7 position has been reported in analogous compounds .

Cross-Coupling Reactions

The propyl-imidazole side chain enables coupling via Suzuki-Miyaura or Ullmann reactions:

  • Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the imidazole C-4 position .

  • Ullmann-type reactions with iodobenzene form N-aryl imidazole derivatives .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit pharmacological properties, guiding targeted synthetic efforts:

Reaction TypeProductBiological RelevanceSource
S-Alkylation S-CH₂CO-imidazole derivativesEnhanced antifungal activity
Thione → Ketone Oxidation 4-oxo-tetrahydroquinazolineImproved CNS permeability
Imidazole N-Alkylation Quaternary ammonium derivativesAntibacterial agents

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the thione group, forming 4-oxo derivatives and elemental sulfur.

  • Hydrolytic Degradation : Under strong acidic or alkaline conditions, the tetrahydroquinazoline ring undergoes hydrolysis to anthranilic acid analogs .

Comparison with Similar Compounds

Key Observations :

  • The imidazole-propyl substituent in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., benzyl or o-tolyl) due to the polar imidazole ring.
  • Furan-containing analogs (e.g., ) may exhibit lower metabolic stability due to oxidative susceptibility of the furan ring.

Functional Analogs: Imidazole-Propyl Derivatives

Compounds featuring the 3-(1H-imidazol-1-yl)propyl group in different scaffolds are compared below:

Compound Name Core Structure Biological Activity Reference
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide Benzamide Tested for antitumor efficacy; moderate activity
N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide Benzamide High reactivity due to nitro group
4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one Pyridinone Unknown; structural similarity to CA inhibitors
Racemic 5-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromo-phenyl)-...pyrazol-6(1H)-one Pyrrolo-pyrazolone Enantiomer-specific antitumor activity

Key Observations :

  • The imidazole-propyl group is critical for binding to targets like carbonic anhydrase (CA) or tumor-associated proteins, as seen in benzamide derivatives .
  • Enantiomeric specificity in pyrrolo-pyrazolone derivatives suggests that stereochemistry may influence the biological activity of imidazole-propyl-containing compounds.

Q & A

Q. Advanced

  • Docking simulations : Map interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina, prioritizing imidazole and thione moieties as pharmacophores .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antiproliferative activity data from analogous imidazole-thione derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, guiding synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.